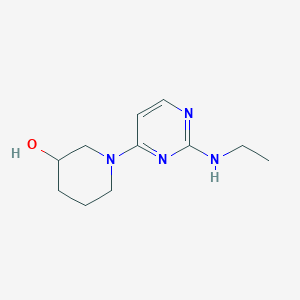

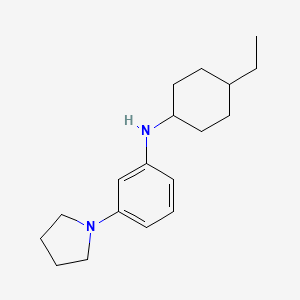

N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline

描述

The compound’s description would typically include its systematic name, other names it might be known by, and its classification (for example, whether it’s an organic compound, a type of polymer, etc.).

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, its stereochemistry (if applicable), and possibly its three-dimensional structure.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学研究应用

NLO Applications : A study explored the synthesis of binary adducts with phenolic coformers for nonlinear optical (NLO) applications. These materials were characterized by melting points, absorption spectra, and single crystal X-ray diffraction, revealing their stability and transparency across a wide spectrum range (Draguta et al., 2015).

Chemical Shift Analysis : Another research focused on synthesizing 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines. The study applied linear free-energy relationships to their 13C NMR chemical shifts, providing insights into the field and resonance effects of substituents (Rančić et al., 2014).

Molecular Structure Analysis : Research on 3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogues examined their basic heterocyclic imino structures, with a focus on the dihedral angles and hydrogen bonding, contributing to the understanding of molecular interactions in such compounds (Su et al., 2013).

Electroluminescence Application : A study on tetradentate bis-cyclometalated platinum complexes, involving compounds like N,N-Di(6-phenylpyridin-2-yl)aniline, showcased their potential in electroluminescence applications. These complexes displayed high luminescence and were incorporated into organic light-emitting diode (OLED) devices, demonstrating excellent performance (Vezzu et al., 2010).

Greener Synthesis of Alicyclic Ring-Fused Benzimidazoles : Utilizing environmentally-friendly methods, a study synthesized pyrrolo[1,2-a]benzimidazoles from o-(pyrrolidin-1-yl)anilines. This approach is significant for its high yield and the avoidance of extensive purification processes, making it a greener alternative in chemical synthesis (Sweeney et al., 2017).

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new applications for the compound, ways to improve its synthesis, or new reactions it could be used in.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information might not be available. If you have any other questions or need information on a different topic, feel free to ask!

属性

IUPAC Name |

N-(4-ethylcyclohexyl)-3-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2/c1-2-15-8-10-16(11-9-15)19-17-6-5-7-18(14-17)20-12-3-4-13-20/h5-7,14-16,19H,2-4,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPODSQWCGAUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC2=CC(=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)